3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole
Overview
Description
3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole is an organic compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with brominating agents. One common method includes the bromination of 5-(isopropylthio)-1,2,4-thiadiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfur atom in the isopropylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Agricultural Chemistry: The compound can be used in the development of agrochemicals such as herbicides or fungicides.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The bromine and sulfur atoms play crucial roles in binding to the active sites of target proteins.
Chemical Reactivity: The bromine atom is reactive towards nucleophiles, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)aniline: Another brominated compound with different substituents, used in various chemical syntheses.
3-Bromo-5-isopropyl-1H-1,2,4-triazole: A similar heterocyclic compound with a triazole ring instead of a thiadiazole ring.
Uniqueness
3-Bromo-5-(isopropylthio)-1,2,4-thiadiazole is unique due to the presence of both bromine and isopropylthio groups, which confer distinct reactivity and potential biological activity. Its thiadiazole ring structure also provides unique electronic properties that are valuable in materials science.
Properties
IUPAC Name |
3-bromo-5-propan-2-ylsulfanyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S2/c1-3(2)9-5-7-4(6)8-10-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWQEFUXUMZTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=NS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676581 | |
Record name | 3-Bromo-5-[(propan-2-yl)sulfanyl]-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36955-40-5 | |
Record name | 3-Bromo-5-[(propan-2-yl)sulfanyl]-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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